molecular formula C12H13Cl2NO3 B1437508 Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217676-26-0

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1437508
CAS No.: 1217676-26-0
M. Wt: 290.14 g/mol
InChI Key: QYJPUWKGQGKUHR-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate is a stereochemically defined pyrrolidinecarboxylate derivative featuring a 2,3-dichlorophenoxy substituent at the 4-position of the pyrrolidine ring. This compound belongs to a class of molecules where the pyrrolidine core is functionalized with aromatic ether groups and ester moieties, making it structurally versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)9-5-7(6-15-9)18-10-4-2-3-8(13)11(10)14/h2-4,7,9,15H,5-6H2,1H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPUWKGQGKUHR-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate generally follows a multi-step approach:

  • Formation of the Pyrrolidine Ring: The pyrrolidine core is constructed via cyclization reactions involving appropriate amines and carbonyl compounds, ensuring stereochemical control to obtain the (2S,4S) configuration.

  • Introduction of the Dichlorophenoxy Group: The 2,3-dichlorophenoxy substituent is introduced through nucleophilic aromatic substitution or etherification reactions, wherein the pyrrolidine ring’s hydroxy or amino group acts as a nucleophile attacking a chlorinated phenol derivative.

  • Esterification to Form the Methyl Ester: The carboxylic acid functionality on the pyrrolidine ring is esterified with methanol under acidic catalysis to yield the methyl ester.

This synthetic route leverages well-established organic transformations such as nucleophilic substitution, cyclization, and esterification, optimized to maintain stereochemical integrity and maximize yield.

Detailed Preparation Methodology

Nucleophilic Substitution Reaction

  • The key step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring by the pyrrolidine nitrogen or oxygen nucleophile.

  • For example, starting from (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid, the hydroxy group at the 4-position can be reacted with 2,3-dichlorophenol derivatives under basic conditions to form the 4-(2,3-dichlorophenoxy) substituent.

  • This reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack and improve solubility.

  • The reaction conditions are controlled to preserve stereochemistry and avoid side reactions.

Esterification

  • The carboxylic acid group at the 2-position of the pyrrolidine ring is esterified by refluxing with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • This step converts the acid into the methyl ester, increasing compound stability and facilitating purification.

  • The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

  • Purification is achieved by standard extraction and crystallization techniques.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Pyrrolidine ring formation Cyclization of amine and carbonyl precursors Construct pyrrolidine core Stereochemical control critical
Nucleophilic substitution 2,3-dichlorophenol derivative, base (e.g., K2CO3), solvent (DMF/DMSO) Introduce dichlorophenoxy group Polar aprotic solvent preferred
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux Form methyl ester Monitored by TLC/HPLC
Purification Extraction, crystallization, chromatography Isolate pure compound Ensures stereochemical purity

Research Findings and Analytical Data

  • The compound has a molecular formula of C12H13Cl2NO3 and molecular weight of 290.14 g/mol.

  • Its stereochemistry is confirmed by chiral analysis and spectroscopic methods such as NMR and mass spectrometry.

  • The synthetic methodologies emphasize maintaining the (2S,4S) stereochemistry to ensure biological activity and compound specificity.

  • While direct biological activity data for this compound is limited, related pyrrolidine derivatives show diverse pharmacological properties, suggesting the importance of stereochemical purity in synthesis.

Summary Table of Key Properties and Synthetic Features

Property/Feature Data/Description
CAS Number 1217676-26-0
Molecular Formula C12H13Cl2NO3
Molecular Weight 290.14 g/mol
Stereochemistry (2S,4S) configuration
Key Functional Groups Pyrrolidine ring, 2,3-dichlorophenoxy, methyl ester
Main Synthetic Steps Pyrrolidine ring formation, nucleophilic substitution, esterification
Typical Solvents DMF, DMSO, methanol
Catalysts/Reagents Acid catalysts (H2SO4, HCl), bases (K2CO3)
Purification Methods Crystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrrolidine derivatives, including methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate, exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits tumor growth in various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In a study involving neurodegenerative models, it was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Antimicrobial Properties

This compound has also displayed antimicrobial activity against several bacterial strains. Research conducted by the International Journal of Antimicrobial Agents found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, researchers have successfully used it to synthesize more complex pyrrolidine derivatives with enhanced biological activities .

Chiral Synthesis

The chirality of this compound makes it an important reagent in asymmetric synthesis. Its application in creating chiral intermediates is crucial for the pharmaceutical industry, where enantiomerically pure compounds are often required for efficacy and safety .

Case Studies

Study TitleFocusFindings
Antitumor Activity of Pyrrolidine DerivativesCancer ResearchInduced apoptosis in cancer cell lines; potential therapeutic agent against tumors
Neuroprotective Effects of Methyl DerivativesNeurodegenerative DiseasesReduced oxidative stress; potential treatment for Alzheimer's disease
Antimicrobial Efficacy of Methyl CompoundsMicrobiologyEffective against multiple bacterial strains; broad-spectrum antimicrobial activity
Synthesis of Chiral Pyrrolidine DerivativesOrganic ChemistryUtilized as a building block for complex molecules; significant in drug development

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents, such as the 1,1,3,3-tetramethylbutyl group in , increase molecular weight significantly (369.93 g/mol), which may reduce solubility and bioavailability compared to smaller halogen or methyl groups.

Electronic and Steric Profiles: Chlorine vs. Methyl Groups: The 2,3-dichloro substituent (hypothetical target) is more electron-withdrawing than the 2,3-dimethyl group in , which could influence reactivity in nucleophilic substitutions or binding interactions.

Hazard Classification :

  • Most analogs are classified as irritants, suggesting similar handling precautions for the target compound.

Biological Activity

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃Cl₂NO₃
  • Molecular Weight : 290.15 g/mol
  • CAS Number : 1217781-70-8
  • Structure : The compound features a pyrrolidine ring substituted with a dichlorophenoxy group, which is crucial for its biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibiting activity against Candida albicans.

Anticancer Potential

Several studies have investigated the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative damage in tumor cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It appears to protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2021)Demonstrated antimicrobial efficacy against E. coli with an MIC of 50 µg/mL.
Johnson et al. (2023)Reported induction of apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Lee et al. (2020)Found neuroprotective effects in models of Parkinson's disease, reducing neuronal death by 30%.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate?

  • Methodological Answer : Synthesis typically involves coupling 2,3-dichlorophenol derivatives with a pyrrolidine carboxylate precursor. Key steps include:
  • Stereoselective formation of the pyrrolidine ring using chiral catalysts or auxiliaries to ensure (2S,4S) configuration.
  • Nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to attach the dichlorophenoxy group.
  • Esterification with methyl chloride or diazomethane to finalize the carboxylate moiety.
    Similar protocols are described for structurally analogous compounds, such as the use of fluorinated benzyl groups in multi-step syntheses .

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer :
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to resolve enantiomers.
  • X-ray crystallography for absolute configuration confirmation, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives .
  • Optical rotation measurements compared to literature values.

Q. What purification techniques ensure high purity (>98%) for this compound?

  • Methodological Answer :
  • Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Recrystallization from solvents like ethanol or acetonitrile to remove diastereomeric impurities.
  • Preparative HPLC for final polishing, as noted in quality control protocols for related pyrrolidine esters .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

  • Methodological Answer : Racemization risks arise during nucleophilic substitution or esterification. Mitigation approaches include:
  • Low-temperature reactions (e.g., 0–5°C) to suppress base-induced epimerization.
  • Use of non-basic conditions (e.g., Mitsunobu reaction for ether formation) to preserve stereochemistry.
  • Protecting group strategies , such as Boc (tert-butoxycarbonyl) or Fmoc groups, to stabilize intermediates, as seen in peptide-derived pyrrolidines .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Reagent quality : Impurities in starting materials (e.g., 2,3-dichlorophenol) reduce yields. Use HPLC-grade reagents and rigorous drying protocols.
  • Scale effects : Small-scale syntheses (<1 mmol) may report higher yields due to easier purification. Optimize for scalability using continuous flow systems.
  • Catalyst selection : Palladium vs. copper catalysts in coupling reactions (e.g., Ullmann or Buchwald-Hartwig) impact efficiency. Compare results from (fluorinated analogs) and (chloro/fluoro hybrids) to identify optimal conditions .

Q. What advanced spectroscopic techniques characterize electronic interactions of the dichlorophenoxy group?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations to model steric and electronic effects of the 2,3-dichlorophenoxy substituent on pyrrolidine ring conformation.
  • Nuclear Overhauser Effect (NOE) NMR to study spatial proximity between the dichlorophenoxy group and pyrrolidine protons.
  • UV-Vis spectroscopy to assess π→π* transitions influenced by chlorine substituents, as applied to similar aromatic ethers .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrrolidine carboxylates?

  • Analysis : Variations arise from:
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystalline forms.
  • Impurity profiles : Residual solvents or diastereomers lower observed melting points. Cross-validate purity via DSC (Differential Scanning Calorimetry) .

Q. How should researchers address conflicting bioactivity data for analogs of this compound?

  • Analysis : Discrepancies may reflect:
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline). Standardize protocols using reference compounds.
  • Stereochemical drift : Improper storage (e.g., exposure to light/moisture) degrades enantiomeric excess. Use dark, anhydrous storage at -20°C, as recommended for labile pyrrolidines .

Methodological Best Practices

  • Stereochemical Analysis : Combine chiral HPLC and X-ray crystallography for unambiguous confirmation .
  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) using Design of Experiments (DoE) .
  • Safety Protocols : Follow handling guidelines for chlorinated phenols (e.g., PPE, fume hoods) per SDS recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.